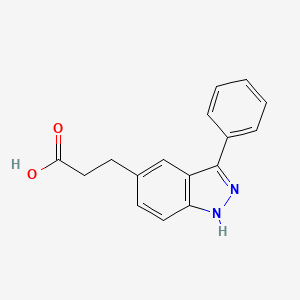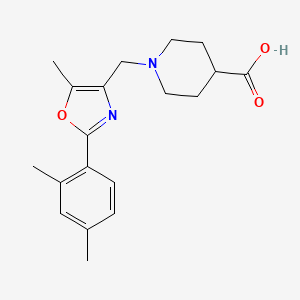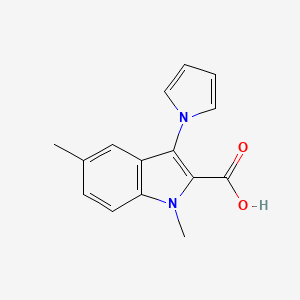
3-(3-phenyl-1H-indazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “3-(3-phenyl-1H-indazol-5-yl)propanoic acid” is a chemical entity with unique properties and applications. It is known for its potential uses in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a subject of interest for researchers aiming to explore its potential benefits and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-(3-phenyl-1H-indazol-5-yl)propanoic acid” involves specific reaction conditions and reagents. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that can undergo specific chemical transformations.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the desired chemical transformations occur efficiently.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the chemical reactions and achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions, purification processes, and quality control measures to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Compound “3-(3-phenyl-1H-indazol-5-yl)propanoic acid” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used to dissolve the compound and facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Compound “3-(3-phenyl-1H-indazol-5-yl)propanoic acid” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Researchers explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes, such as the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which compound “3-(3-phenyl-1H-indazol-5-yl)propanoic acid” exerts its effects involves specific molecular targets and pathways. The compound interacts with target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds: Compound “3-(3-phenyl-1H-indazol-5-yl)propanoic acid” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar structure but different reactivity.
Compound B: Shares some functional groups but has distinct applications.
Compound C: Exhibits similar biological activities but differs in chemical properties.
Uniqueness: The uniqueness of compound “this compound” lies in its specific structure, reactivity, and applications
Propiedades
IUPAC Name |
3-(3-phenyl-1H-indazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15(20)9-7-11-6-8-14-13(10-11)16(18-17-14)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTZLYHPREDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B7875873.png)
![N-(3-methoxypropyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875882.png)
![N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875886.png)
![N-cyclopentylspiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7875892.png)
![1-[5-(2-Oxo-1-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-2-pyrrolidinecarboxylic acid](/img/structure/B7875900.png)
![N-(2-methoxyethyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875925.png)
![4-[(6,8-dimethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)methyl]benzoic acid](/img/structure/B7875928.png)
![1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid](/img/structure/B7875931.png)

![2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one](/img/structure/B7875942.png)

![4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid](/img/structure/B7875957.png)
![1-[4-(1-Pyrrolidinyl)benzyl]-4-piperidinecarboxylic acid](/img/structure/B7875963.png)
![[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7875970.png)
